molecular formula C9H10ClNS2 B14009041 ethyl N-(4-chlorophenyl)carbamodithioate CAS No. 709-88-6

ethyl N-(4-chlorophenyl)carbamodithioate

Cat. No.: B14009041
CAS No.: 709-88-6
M. Wt: 231.8 g/mol
InChI Key: UAFPVNYQHGIWIN-UHFFFAOYSA-N
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Description

Ethyl N-(4-chlorophenyl)carbamodithioate is a carbamodithioate derivative characterized by an ethyl group, a 4-chlorophenyl substituent, and a dithiocarbamate functional group (S,S-thiocarbamate). While direct data for this compound are unavailable in the provided evidence, its structure can be inferred from analogs (e.g., methyl N-methyl-N-(4-methylphenyl)carbamodithioate , (4-chlorophenyl)methyl N-benzylcarbamodithioate ). Carbamodithioates are sulfur-rich compounds often studied for their reactivity, biological activity, and applications in agrochemicals or pharmaceuticals.

Properties

CAS No.

709-88-6

Molecular Formula

C9H10ClNS2

Molecular Weight

231.8 g/mol

IUPAC Name

ethyl N-(4-chlorophenyl)carbamodithioate

InChI

InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)

InChI Key

UAFPVNYQHGIWIN-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Two-Step Alkylation of 4-Chloroaniline

This method involves initial dithiocarbamate salt formation followed by ethylation:

  • Dithiocarbamate Intermediate :
    • 4-Chloroaniline (10 mmol) is reacted with carbon disulfide (12 mmol) in dimethylformamide (15 mL) under basic conditions (NaOH or K₂CO₃) at 0–5°C for 5 hours.
    • The intermediate ammonium N-(4-chlorophenyl)dithiocarbamate is isolated via filtration after quenching with ice-water.
  • Ethylation :
    • The dithiocarbamate salt is treated with ethyl iodide (12 mmol) in acetone or methanol at 0–5°C, followed by stirring at room temperature for 12 hours.
    • Yield: 60–75% after recrystallization in ethanol.

Key Data :

Parameter Value Source
Reaction Temp (°C) 0–25
Solvent Acetone/DMF
Purification Ethanol recrystallization

One-Pot Synthesis via In Situ Alkylation

A streamlined approach combines dithiocarbamate formation and ethylation in a single vessel:

  • Procedure : 4-Chloroaniline (10 mmol), carbon disulfide (12 mmol), and ethyl iodide (12 mmol) are stirred in methanol with K₂CO₃ (15 mmol) at 25°C for 24 hours.
  • Workup : The product precipitates upon dilution with water and is purified via column chromatography (chloroform:methanol, 99:1).
  • Yield : ~70%.

Advantages :

  • Reduced reaction time.
  • Avoids isolation of hygroscopic intermediates.

Alternative Ethylating Agents

For improved efficiency, ethyl bromide or diethyl sulfate may substitute ethyl iodide:

  • Diethyl Sulfate : Reacted with the dithiocarbamate salt in DMSO at 50°C for 3 hours, yielding 65–68%.
  • Ethyl Bromide : Requires longer reaction times (18–24 hours) but offers cost benefits.

Spectroscopic Characterization

Critical analytical data for validation:

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 4.25 (q, 2H, CH₂CH₃), 7.40–7.60 (m, 4H, Ar-H).
  • IR (KBr) : 1450 cm⁻¹ (C=S), 1250 cm⁻¹ (C-N).
  • Elemental Analysis : Calculated for C₉H₁₀ClNS₂: C 45.85%, H 4.28%, N 5.94%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h)
Two-Step Alkylation 60–75 ≥95 18–24
One-Pot Synthesis 70 90 24
Diethyl Sulfate 65–68 85 3–5

Industrial-Scale Considerations

  • Safety : Carbon disulfide and ethyl iodide require handling under inert conditions due to toxicity and volatility.
  • Cost Optimization : Ethyl bromide is preferred for large-scale synthesis despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may yield thiols or other reduced sulfur-containing compounds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl N-(4-chlorophenyl)sulfoxide, while substitution with an amine could produce ethyl N-(4-aminophenyl)carbamodithioate.

Scientific Research Applications

Ethyl N-(4-chlorophenyl)carbamodithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound’s biological activity is studied for potential use as a pesticide or fungicide.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-(4-chlorophenyl)carbamodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with ethyl N-(4-chlorophenyl)carbamodithioate but differ in substituents or sulfur content:

Compound Name Key Structural Features CAS Number Molecular Formula Molecular Weight (g/mol)
Methyl N-methyl-N-(4-methylphenyl)carbamodithioate Methyl groups on N and aryl ring; carbamodithioate 62604-12-0 C10H13NS2 211.34
(4-Chlorophenyl)methyl N-benzylcarbamodithioate Benzyl and 4-chlorophenyl groups; carbamodithioate 22623-37-6 C15H14ClNS2 307.86
S-Ethyl N-(4-chlorophenyl)carbamothioate Ethyl group; carbamothioate (single sulfur) 25092-90-4 C9H10ClNOS 215.70

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Name Density (g/cm³) Boiling Point (°C) Flash Point (°C) LogP
Methyl N-methyl-N-(4-methylphenyl)carbamodithioate N/A N/A N/A N/A
(4-Chlorophenyl)methyl N-benzylcarbamodithioate 1.287 443.2 221.8 N/A
S-Ethyl N-(4-chlorophenyl)carbamothioate N/A N/A N/A 3.698

Key Observations:

  • Molecular Weight: The benzyl-substituted analog (307.86 g/mol) has the highest molecular weight due to bulky substituents.
  • Boiling Point: The benzyl-containing compound exhibits a high boiling point (443.2°C), likely due to increased van der Waals interactions .
  • Lipophilicity: S-Ethyl N-(4-chlorophenyl)carbamothioate has a LogP of 3.698 , indicating moderate lipophilicity, which may influence bioavailability compared to carbamodithioates.

Reactivity and Stability

  • Carbamodithioate vs. Carbamothioate: Carbamodithioates (two sulfur atoms) are more reactive in metal chelation and redox reactions compared to carbamothioates (one sulfur). This difference could impact applications in catalysis or biological systems.
  • Methyl or ethyl groups on the nitrogen atom may reduce steric hindrance, affecting reaction kinetics .

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